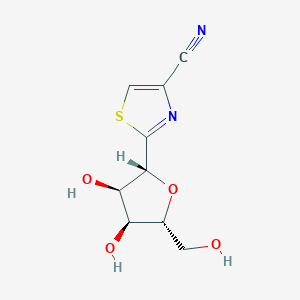
4-Cyanotiazofurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanotiazofurin is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It is a heterocyclic compound that belongs to the class of thiazole derivatives and has a molecular formula of C5H3N3OS.
Mécanisme D'action
The mechanism of action of 4-Cyanotiazofurin is not fully understood, but it is believed to inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is an enzyme involved in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, 4-Cyanotiazofurin reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
4-Cyanotiazofurin has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been found to inhibit the expression of various oncogenes and angiogenic factors, which are involved in the development and progression of cancer. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Cyanotiazofurin is its potential as a therapeutic agent for cancer and viral infections. It has been found to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for further development. However, its use in clinical settings is limited by its toxicity and potential side effects. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapy.
Orientations Futures
There are several future directions for research on 4-Cyanotiazofurin. One area of research is the identification of its precise mechanism of action, which could lead to the development of more effective therapies. Additionally, the synthesis of analogs of 4-Cyanotiazofurin could lead to the development of compounds with improved efficacy and reduced toxicity. Another area of research is the evaluation of its potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 4-Cyanotiazofurin.
Conclusion:
In conclusion, 4-Cyanotiazofurin is a promising compound with potential applications in cancer treatment and anti-viral therapies. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of IMPDH, leading to the inhibition of cell growth and proliferation. While its use in clinical settings is limited by its toxicity and potential side effects, further research on its mechanism of action and the development of analogs and drug delivery systems could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of 4-Cyanotiazofurin can be achieved by reacting 2-aminobenzonitrile with thiosemicarbazide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Applications De Recherche Scientifique
4-Cyanotiazofurin has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propriétés
Numéro CAS |
144660-78-6 |
|---|---|
Nom du produit |
4-Cyanotiazofurin |
Formule moléculaire |
C9H10N2O4S |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H10N2O4S/c10-1-4-3-16-9(11-4)8-7(14)6(13)5(2-12)15-8/h3,5-8,12-14H,2H2/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
WCYKZVKCGIDDBF-WCTZXXKLSA-N |
SMILES isomérique |
C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
SMILES |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N |
SMILES canonique |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N |
Synonymes |
2-(beta-D-ribofuranosyl)thiazole-4-carbonitrile 4-cyanotiazofurin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



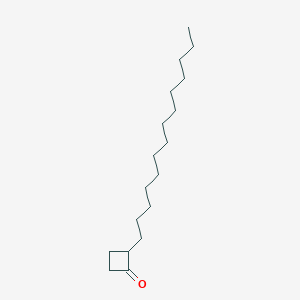
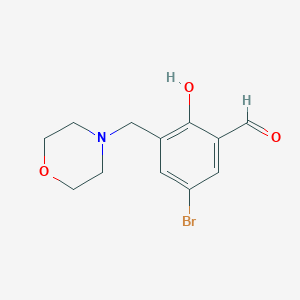
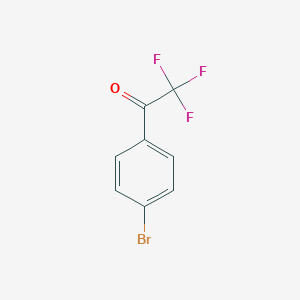
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)
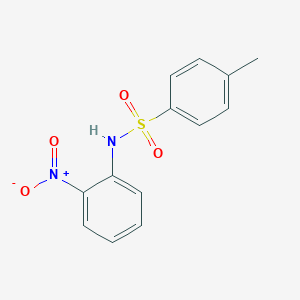
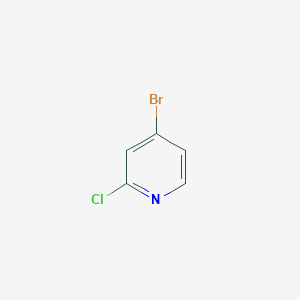
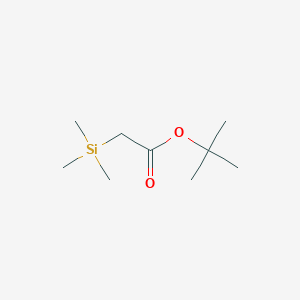
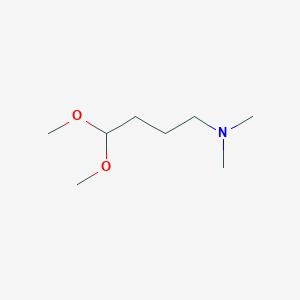
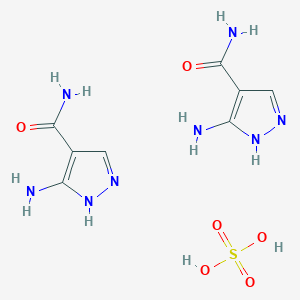
![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)
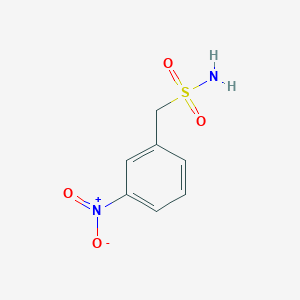
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)